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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vivo use of SR1555 hydrochloride, a selective inverse agonist of the Retinoic Acid Receptor-

related Orphan Receptor gamma t (RORγt). SR1555 has demonstrated potential therapeutic

effects in models of autoimmune disease and obesity by modulating the differentiation and

function of T helper 17 (Th17) cells and promoting the activity of regulatory T (Treg) cells.

Mechanism of Action
SR1555 is a specific inverse agonist for the nuclear receptor RORγ, with a reported IC50 of 1

μM. By binding to RORγt, SR1555 inhibits the transcription of pro-inflammatory cytokines,

notably Interleukin-17 (IL-17), which is a key mediator in several autoimmune diseases.[1][2]

SR1555 has been shown to suppress the development and function of Th17 cells while

simultaneously increasing the frequency of Treg cells, which play a crucial role in maintaining

immune tolerance.[1][2] This dual action makes SR1555 a compelling candidate for the

treatment of autoimmune disorders. Furthermore, RORγ has been identified as a regulator of

metabolic genes, and SR1555 has been observed to reduce adiposity and improve metabolic

parameters in obese and diabetic mice.

Signaling Pathway
The mechanism of action of SR1555 primarily involves the inhibition of the RORγt signaling

pathway, which is critical for the differentiation of Th17 cells.
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Caption: SR1555 inhibits RORγt, suppressing Th17 cell differentiation and IL-17 production,

while promoting Treg cell development.

In Vivo Experimental Protocols
The following protocols are representative methodologies for evaluating the efficacy of SR1555
hydrochloride in preclinical animal models of autoimmune disease and obesity.
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Protocol 1: Evaluation of SR1555 in a Mouse Model of
Autoimmune Disease (Experimental Autoimmune
Encephalomyelitis - EAE)
This protocol outlines the use of SR1555 in an EAE mouse model, a common model for

multiple sclerosis.

Experimental Workflow:

Caption: Workflow for evaluating SR1555 in an EAE mouse model.

Methodology:

Animal Model: Female C57BL/6 mice, 8-10 weeks old.

EAE Induction:

Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA)

containing Mycobacterium tuberculosis.

On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the

flank.

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

SR1555 Hydrochloride Administration:

Preparation: Dissolve SR1555 hydrochloride in a vehicle suitable for in vivo

administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). Prepare

fresh daily.

Dosage: Based on similar RORγt inverse agonist studies, a starting dose of 10-30 mg/kg

can be used.

Route of Administration: Intraperitoneal (IP) injection or oral gavage.

Dosing Schedule:
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Prophylactic: Begin treatment on day 0 or day 1 post-immunization and continue daily

until the end of the experiment.

Therapeutic: Begin treatment upon the onset of clinical signs (e.g., score of 1) and

continue daily.

Clinical Assessment:

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Hind limb paralysis

4: Hind limb and forelimb paralysis

5: Moribund

Endpoint Analysis:

At the peak of disease or a pre-determined endpoint, euthanize mice and collect spleens,

lymph nodes, and spinal cords.

Immunological Analysis: Isolate mononuclear cells from the spleen and central nervous

system. Use flow cytometry to analyze the populations of Th17 (CD4+IL-17A+) and Treg

(CD4+Foxp3+) cells.

Histology: Perfuse mice with saline followed by 4% paraformaldehyde. Collect spinal

cords, process for paraffin embedding, and stain with Hematoxylin and Eosin (H&E) for

inflammation and Luxol Fast Blue (LFB) for demyelination.
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Parameter Vehicle Control
SR1555 Treatment (10-30
mg/kg)

Peak Clinical Score High (e.g., 3-4) Significantly reduced

Th17 Cell Frequency (%) Elevated in spleen and CNS Significantly reduced

Treg Cell Frequency (%) May be altered
Potentially increased or

stabilized

CNS Inflammation
Severe inflammatory cell

infiltration

Reduced inflammatory cell

infiltration

Demyelination Extensive demyelination Reduced demyelination

Protocol 2: Evaluation of SR1555 in a Mouse Model of
Diet-Induced Obesity (DIO)
This protocol details the investigation of SR1555's metabolic effects in a DIO mouse model.

Experimental Workflow:

Caption: Workflow for assessing SR1555 in a diet-induced obesity model.

Methodology:

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

Diet-Induced Obesity:

Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity

and insulin resistance. A control group should be fed a standard chow diet.

SR1555 Hydrochloride Administration:

Preparation: As described in Protocol 1.

Dosage: A starting dose of 10-50 mg/kg can be explored, based on tolerability and efficacy

in pilot studies.
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Route of Administration: Oral gavage is often preferred for metabolic studies to mimic

clinical administration.

Dosing Schedule: Administer daily for 4-8 weeks.

Metabolic Phenotyping:

Body Weight and Food Intake: Monitor and record body weight and food intake weekly.

Glucose Tolerance Test (GTT):

Fast mice for 6 hours.

Administer a glucose bolus (2 g/kg) via oral gavage or IP injection.

Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-

glucose administration.

Insulin Tolerance Test (ITT):

Fast mice for 4-6 hours.

Administer human insulin (0.75-1.0 U/kg) via IP injection.

Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

Endpoint Analysis:

At the end of the treatment period, euthanize mice after a 6-hour fast.

Blood Collection: Collect blood via cardiac puncture for analysis of plasma insulin, lipids

(triglycerides, cholesterol), and inflammatory cytokines.

Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and brown

adipose tissue (BAT). Weigh tissues and snap-freeze in liquid nitrogen or fix in formalin for

subsequent analysis.

Gene Expression Analysis: Extract RNA from liver and adipose tissue to analyze the

expression of genes involved in metabolism, thermogenesis, and inflammation via RT-
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qPCR.

Parameter High-Fat Diet + Vehicle
High-Fat Diet + SR1555
(10-50 mg/kg)

Body Weight Gain Significant increase Reduced weight gain

Adiposity (eWAT weight) Increased Reduced

Glucose Tolerance Impaired Improved

Insulin Sensitivity Impaired Improved

Plasma Insulin Hyperinsulinemia Reduced

Plasma Lipids Elevated Potentially reduced

Liver Steatosis Present Reduced

Concluding Remarks
The provided protocols offer a foundational framework for the in vivo investigation of SR1555
hydrochloride. Researchers should optimize these protocols based on their specific

experimental goals, institutional guidelines, and preliminary findings. Careful consideration of

animal welfare, appropriate control groups, and robust statistical analysis are paramount for

obtaining reliable and reproducible data. The multifaceted effects of SR1555 on both the

immune and metabolic systems position it as a promising therapeutic candidate for a range of

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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